molecular formula C16H22N2O B7501563 N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide

カタログ番号 B7501563
分子量: 258.36 g/mol
InChIキー: RPRXOLAJYKPTGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained interest in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

作用機序

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide is a selective inhibitor of GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide increases GABA levels in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is thought to underlie the anticonvulsant and anxiolytic effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to have other biochemical and physiological effects. For example, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and plasticity. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to increase the levels of other neurotransmitters, including dopamine and serotonin, suggesting its potential use in the treatment of mood disorders.

実験室実験の利点と制限

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has several advantages as a research tool, including its high potency and selectivity for GABA transaminase. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to have good oral bioavailability and brain penetration, making it suitable for in vivo studies. However, there are also some limitations to the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide in lab experiments. For example, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has a relatively short half-life in the body, which may limit its effectiveness in chronic studies. Additionally, the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide may be limited by its potential for off-target effects on other enzymes and neurotransmitter systems.

将来の方向性

There are several future directions for research on N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide. One area of interest is the potential use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide in the treatment of epilepsy, particularly in drug-resistant cases. Additionally, there is interest in exploring the use of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide in the treatment of substance abuse disorders, as well as mood disorders such as depression and anxiety. Further research is also needed to better understand the long-term effects of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide on brain function and behavior, as well as its potential for off-target effects. Finally, the development of more potent and selective GABA transaminase inhibitors may provide new opportunities for the treatment of neurological disorders.

合成法

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide involves the reaction of 4-methylbenzoic acid with cyclopropylamine to form N-(4-methylbenzoyl)cyclopropylamine. This intermediate is then reacted with 4-fluoro-3-nitrobenzoic acid to form the desired product, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide. The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been optimized to produce high yields and purity, making it a suitable candidate for further research and development.

科学的研究の応用

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Additionally, N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

特性

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-12-2-4-13(5-3-12)16(19)17-14-8-10-18(11-9-14)15-6-7-15/h2-5,14-15H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRXOLAJYKPTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylpiperidin-4-yl)-4-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。